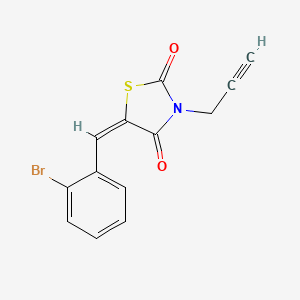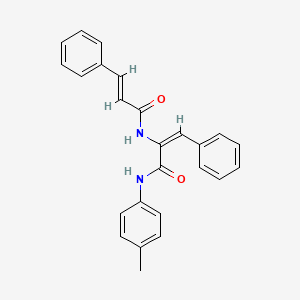
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HMC-1 belongs to the class of flavonoids, which are a group of compounds known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to be due to its ability to interact with various cellular pathways. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response elements.
Biochemical and Physiological Effects:
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one inhibits the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response elements. In vivo studies have shown that 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has anticancer and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems for 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one could enhance its therapeutic potential.
In conclusion, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound with potential applications in various scientific research fields. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of novel therapeutics. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through various methods, including the reaction of 4-methoxyacetophenone with trifluoroacetic acid, followed by the reaction of the resulting product with 4-hydroxycoumarin and methyl iodide. Another method involves the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride, followed by the reaction of the resulting product with 4-hydroxycoumarin and methyl iodide. Both methods result in the formation of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one with high purity.
Applications De Recherche Scientifique
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has shown promising results in various scientific research applications. One of the most notable applications is its potential as an anticancer agent. Studies have shown that 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and cell death.
Propriétés
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-9-13(22)8-7-12-15(23)14(10-3-5-11(24-2)6-4-10)17(18(19,20)21)25-16(9)12/h3-8,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKSXCPTSGLFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-propyn-1-yl)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915538.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5915545.png)

![3-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5915560.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5915570.png)
![2-chloro-5-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5915578.png)
![5-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915593.png)
![3-(4-chlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5915601.png)

![(4-bromo-2-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5915618.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-2-thiophenecarboxamide](/img/structure/B5915622.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915631.png)